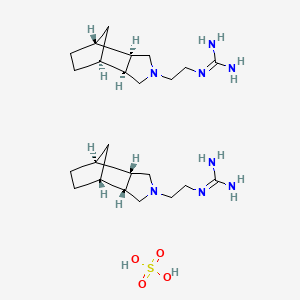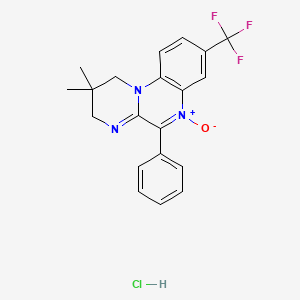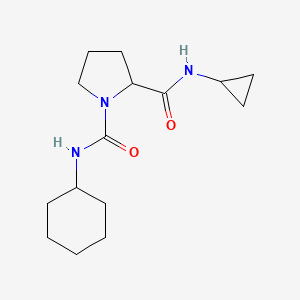![molecular formula C10H15ClN6 B1228778 2-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile](/img/structure/B1228778.png)
2-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile is a 1,3,5-triazinylamino nitrile, a chloro-1,3,5-triazine and a diamino-1,3,5-triazine. It derives from a cyanazine.
Applications De Recherche Scientifique
Enzymatic Activities in Plants : Research has shown that foliar applications of related s-triazine compounds can increase the activities of enzymes like starch phosphorylase, pyruvate kinase, and glutamate dehydrogenase in plants. This suggests that these compounds can affect physiological and biochemical events in plants, enhancing the utilization of carbohydrates for nitrate reduction and amino acid synthesis (Wu, Singh, & Salunkhe, 1971).
Degradation in Water Treatment : Studies on atrazine degradation, a related compound, have been conducted to understand its breakdown during water treatment processes like ozonation. Identification of main degradation products and the rate constants of reactions with oxidants like ozone and OH radicals have been measured, which is crucial for predicting the efficacy of drinking water treatment processes (Acero, Stemmler, & Gunten, 2000).
Groundwater Contamination Studies : Research involving the analysis of atrazine and its degradation products in groundwater has been conducted. This is important for understanding the environmental impact and mobility of these compounds in aquatic ecosystems (Pucarević et al., 2002).
Effects on Chloroplasts in Plants : The impact of compounds like atrazine on the photochemical reactions of isolated chloroplasts has been studied. These herbicides have been found to inhibit electron transport in plants, affecting photosynthesis (Brewer, Arntzen, & Slife, 1979).
Biodegradation by Fungi : Research on the white rot fungus Pleurotus pulmonarius has shown its capability to metabolize atrazine, indicating potential applications in bioremediation of contaminated environments (Masaphy, Levanon, Vaya, & Henis, 1993).
Herbicide Residue Analysis : Methods for efficient extraction and analysis of herbicide residues like cyanazine from crops and soils have been developed, which are crucial for environmental monitoring and ensuring agricultural safety (Beynon, 1972).
Propriétés
Formule moléculaire |
C10H15ClN6 |
|---|---|
Poids moléculaire |
254.72 g/mol |
Nom IUPAC |
2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylbutanenitrile |
InChI |
InChI=1S/C10H15ClN6/c1-4-10(3,6-12)17-9-15-7(11)14-8(16-9)13-5-2/h4-5H2,1-3H3,(H2,13,14,15,16,17) |
Clé InChI |
IUCVBFHDSFSEIK-UHFFFAOYSA-N |
SMILES |
CCC(C)(C#N)NC1=NC(=NC(=N1)NCC)Cl |
SMILES canonique |
CCC(C)(C#N)NC1=NC(=NC(=N1)NCC)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


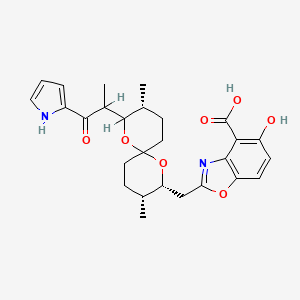

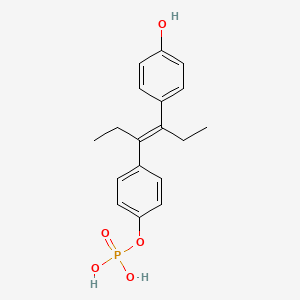
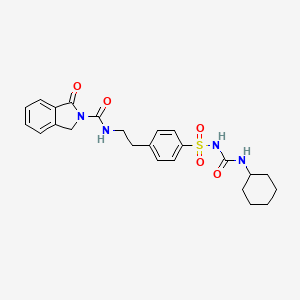
![(2S,3R,4S,5R,6S)-2-[[(6aR,10aR)-9-methyl-6a,10a-dihydro-6H-benzo[c]chromen-1-yl]oxy]-6-(1-hydroxy-1-methoxyethyl)-4-pentyloxane-3,4,5-triol](/img/structure/B1228702.png)



